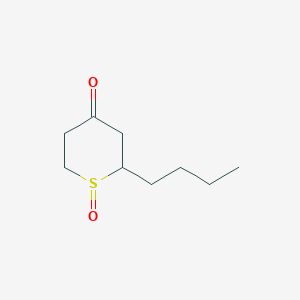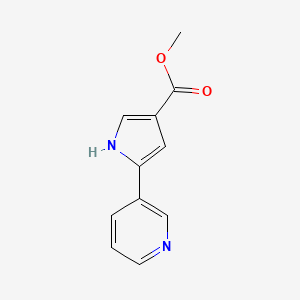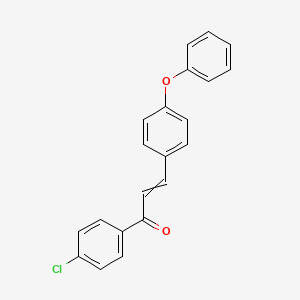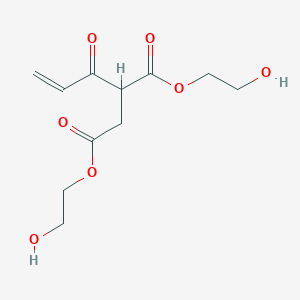![molecular formula C14H4F9NO2 B14371396 N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide CAS No. 90251-13-1](/img/structure/B14371396.png)
N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide typically involves the following steps:
Formation of the Pentafluorophenoxy Group: This can be achieved through the reaction of pentafluorophenol with a suitable halogenated precursor under basic conditions.
Introduction of the Tetrafluorophenyl Group: The tetrafluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a tetrafluorobenzene derivative.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the fluorinated aromatic rings, potentially leading to defluorination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide oxides.
Reduction: Defluorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Shares the tetrafluorophenyl group but differs in functional groups.
Pentafluorophenol: Contains the pentafluorophenoxy group but lacks the acetamide functionality.
Uniqueness
N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide is unique due to the combination of both tetrafluorophenyl and pentafluorophenoxy groups, which impart distinct chemical properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90251-13-1 |
|---|---|
Molekularformel |
C14H4F9NO2 |
Molekulargewicht |
389.17 g/mol |
IUPAC-Name |
N-[2,3,4,5-tetrafluoro-6-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H4F9NO2/c1-2(25)24-12-8(20)4(16)7(19)11(23)14(12)26-13-9(21)5(17)3(15)6(18)10(13)22/h1H3,(H,24,25) |
InChI-Schlüssel |
LIAIFUDHKXOVBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1F)F)F)F)OC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)
![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)

![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)



![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)
phosphanium iodide](/img/structure/B14371387.png)


